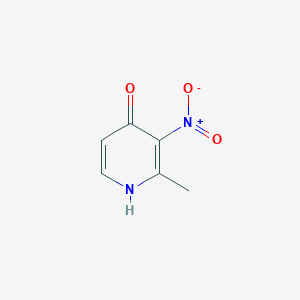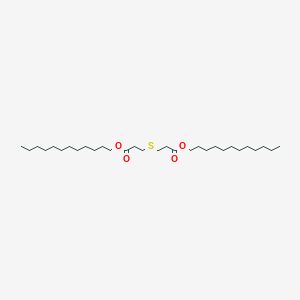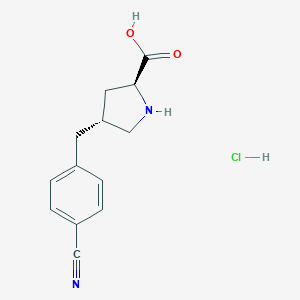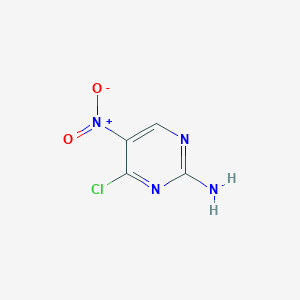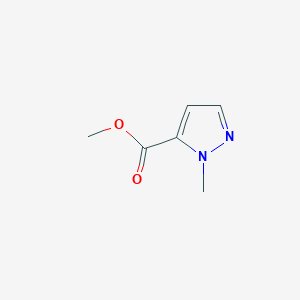
Garciniaxanthone E
説明
Molecular Structure Analysis
Garciniaxanthone E has a molecular weight of 464.55 and its formula is C28H32O6 . The molecule contains a total of 68 bonds. There are 36 non-H bonds, 16 multiple bonds, 7 rotatable bonds, 4 double bonds, 12 aromatic bonds, 3 six-membered rings, 2 ten-membered rings, 1 ketone (aromatic), 4 aromatic hydroxyls, and 1 ether (aromatic) .Physical And Chemical Properties Analysis
Garciniaxanthone E has a molecular weight of 464.55 and its formula is C28H32O6 . Further physical and chemical properties such as melting point, boiling point, lower and upper explosion limit, flammability limit, partition coefficient n-octanol/water, and density are not available in the current resources .科学的研究の応用
Garciniaxanthone E: A Multifaceted Compound
Garciniaxanthone E, a compound isolated from the fruit of Garcinia mangostana, has shown a range of promising applications in scientific research. Below is a comprehensive analysis of six unique applications, each detailed in its own section.
Cytotoxic Potential: Garciniaxanthone E has demonstrated moderate cytotoxic potential against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer). The compound’s ability to inhibit the growth of these cells suggests its potential use as a therapeutic agent in cancer treatment .
Alpha-Amylase Inhibition: The compound has also shown alpha-amylase inhibitory activity, which could be beneficial in managing postprandial hyperglycemia—a condition characterized by elevated blood sugar levels following a meal. This suggests Garciniaxanthone E’s potential role in the development of functional foods or supplements for diabetes management .
Antioxidant Activity: Xanthone derivatives, including Garciniaxanthone E, are known for their antioxidant properties. These compounds can neutralize free radicals, potentially reducing oxidative stress and preventing related diseases .
Anti-inflammatory Effects: The anti-inflammatory effects of Garciniaxanthone E are another area of interest. By modulating inflammatory pathways, this compound could contribute to the treatment of chronic inflammatory conditions .
Apoptosis Induction in Cancer Cells: Research has indicated that Garciniaxanthone E can induce apoptosis, or programmed cell death, in cancer cells. This mechanism is crucial for eliminating cancerous cells and preventing tumor growth .
Anti-Cancer Mechanism Elucidation: While the anti-cancer mechanisms of Garciniaxanthone E are not fully understood, ongoing research aims to elucidate how this compound interacts with cellular pathways to exert its effects. Understanding these mechanisms could lead to the development of new cancer therapies .
作用機序
特性
IUPAC Name |
2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4,6,8-tetrahydroxy-1-(3-methylbut-2-enyl)xanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-15(2)7-6-8-17(5)10-12-20-19(11-9-16(3)4)23-26(32)24-21(30)13-18(29)14-22(24)34-28(23)27(33)25(20)31/h7,9-10,13-14,29-31,33H,6,8,11-12H2,1-5H3/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKFTRQHPIQVNO-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C2=C(C(=C1O)O)OC3=CC(=CC(=C3C2=O)O)O)CC=C(C)C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Garciniaxanthone E | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of Garciniaxanthone E's activity in neuronal cells?
A1: Garciniaxanthone E has demonstrated the ability to enhance nerve growth factor (NGF)-mediated neurite outgrowth in PC12D cells. [] This finding suggests that Garciniaxanthone E might possess neurotrophic properties, potentially contributing to neuronal survival, growth, and differentiation. This characteristic makes it a compound of interest for further research in the context of neurodegenerative diseases.
Q2: How does the structure of Garciniaxanthone E compare to other prenylated xanthones isolated from Garcinia xanthochymus, and how does this relate to their bioactivity?
A2: Garciniaxanthone E, a prenylated xanthone, was found alongside another structurally similar compound, 1,3,5,6-tetrahydroxy-4,7,8-tri(3-methyl-2-butenyl)xanthone, in the wood of Garcinia xanthochymus. [] Both compounds share a xanthone core structure but differ in the number and position of prenyl substituents. Interestingly, both compounds exhibited neurotrophic activity in PC12D cells, albeit at different concentrations. [] This observation hints at a possible structure-activity relationship, where the prenyl groups might play a role in their bioactivity. Further studies investigating the impact of different prenylation patterns on neurotrophic activity could provide valuable insights.
Q3: What other bioactive compounds have been identified in Garcinia xanthochymus, and what are their potential applications?
A3: Besides Garciniaxanthone E, several other bioactive compounds have been identified in different parts of the Garcinia xanthochymus plant. For instance, the twig bark yielded three new hydroxylated xanthones with prenyl or geranyl substituents, along with other known xanthones and 6-prenylapigenin. [] These compounds demonstrated moderate cytotoxicities against specific cancer cell lines. Additionally, research on the fruits, leaves, and stem bark revealed a diverse array of compounds, including hydroxycitric acid derivatives, biflavonoids, xanthones, and polyisoprenylated benzophenones. [] Some of these compounds, like fukugiside, have shown antiproliferative effects and induced cell cycle arrest and apoptosis in cancer cells. [] These findings highlight the rich chemical diversity and potential therapeutic applications of compounds derived from Garcinia xanthochymus.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



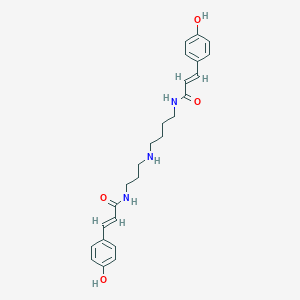
![7-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B170345.png)
![1,3-Dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B170347.png)


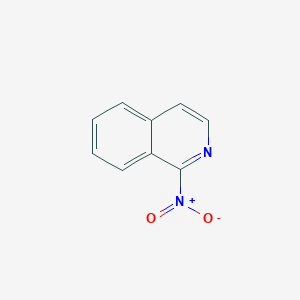

![2-Chloro-5-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B170362.png)
